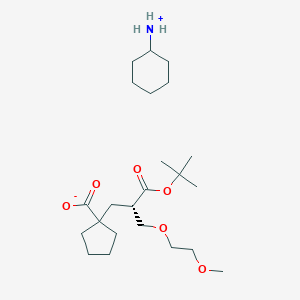
5-(Trifluormethyl)indolin
Übersicht
Beschreibung
5-(Trifluoromethyl)indoline is a chemical compound characterized by the presence of a trifluoromethyl group attached to the indoline structure. Indoline is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The trifluoromethyl group, known for its electron-withdrawing properties, significantly influences the chemical behavior and applications of the compound.
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)indoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research explores its use in developing new pharmaceuticals due to its unique chemical properties.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Safety and Hazards
5-(Trifluoromethyl)indoline is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Given the importance of indoles and trifluoromethyl groups, combining the two into a single entity would be very interesting . It is of profound significance to study new and potentially physiologically active indoles containing trifluoromethyl from the perspective of synthetic methodology and application prospects .
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which include 5-(trifluoromethyl)indoline, have been found to bind with high affinity to multiple receptors . This suggests that 5-(Trifluoromethyl)indoline may also interact with multiple targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-(Trifluoromethyl)indoline may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that 5-(Trifluoromethyl)indoline affects multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that 5-(Trifluoromethyl)indoline has diverse molecular and cellular effects.
Action Environment
This compound, like other indole derivatives, holds promise for a wide range of therapeutic applications due to its potential for interacting with multiple targets and pathways .
Biochemische Analyse
Biochemical Properties
Indoline derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is plausible that 5-(Trifluoromethyl)indoline may have similar effects, but this needs to be confirmed through experimental studies.
Molecular Mechanism
Indoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The trifluoromethyl group in 5-(Trifluoromethyl)indoline could potentially influence these mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF₃SO₂Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole at the desired position.
Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)indoline may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Trifluoromethyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products: The major products formed from these reactions include various substituted indolines and oxindoles, depending on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
5-(Trifluoromethyl)indole: Similar structure but with an indole ring instead of indoline.
6-(Trifluoromethyl)indoline: The trifluoromethyl group is attached at a different position on the indoline ring.
Trifluoromethyl-substituted oxindoles: These compounds have a similar trifluoromethyl group but differ in the core structure.
Uniqueness: 5-(Trifluoromethyl)indoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-2,5,13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMDFCREMBCVGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572876 | |
| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162100-55-2 | |
| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
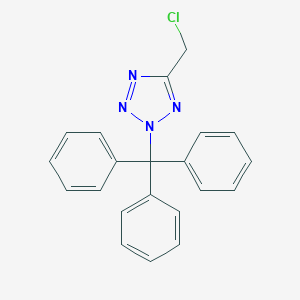

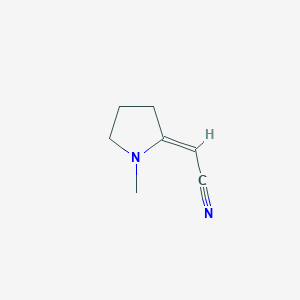
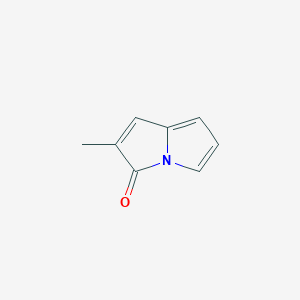
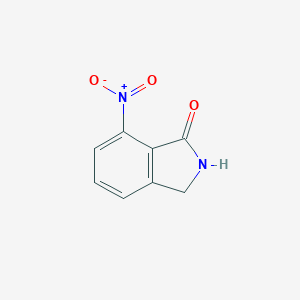

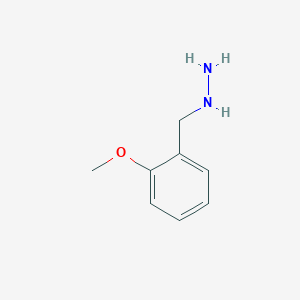
![2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile](/img/structure/B62693.png)
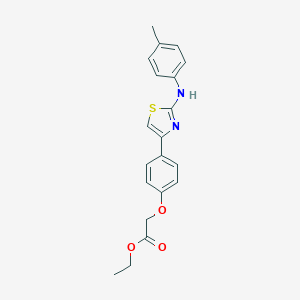

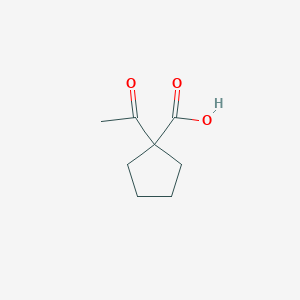
![3-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B62702.png)
